molecular formula C10H14BrN3 B13655963 1-(2-Bromopyridin-3-yl)-4-methylpiperazine

1-(2-Bromopyridin-3-yl)-4-methylpiperazine

Cat. No.: B13655963
M. Wt: 256.14 g/mol
InChI Key: KPPLYTXFVVRFNX-UHFFFAOYSA-N
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Description

1-(2-Bromopyridin-3-yl)-4-methylpiperazine is a chemical compound that belongs to the class of piperazines, which are heterocyclic organic compounds containing a nitrogen atom in a six-membered ring This compound is characterized by the presence of a bromopyridine moiety attached to a methylpiperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Bromopyridin-3-yl)-4-methylpiperazine can be synthesized through several synthetic routes. One common method involves the reaction of 2-bromopyridine with 4-methylpiperazine in the presence of a suitable base and solvent. The reaction typically proceeds under reflux conditions, and the product is purified through recrystallization or chromatography.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process may be optimized for higher yields and purity, and may include additional steps such as distillation and solvent recovery to minimize waste and reduce costs.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Bromopyridin-3-yl)-4-methylpiperazine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom in the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction Reactions: The pyridine ring can be reduced to form piperidine derivatives.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as sodium azide or potassium thiolate, and the reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products:

    Substitution Reactions: Products include substituted pyridines with various functional groups.

    Oxidation Reactions: Products include N-oxides and other oxidized derivatives.

    Reduction Reactions: Products include piperidine derivatives.

Scientific Research Applications

1-(2-Bromopyridin-3-yl)-4-methylpiperazine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated as a potential drug candidate for various therapeutic applications.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-Bromopyridin-3-yl)-4-methylpiperazine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromopyridine moiety can participate in various interactions, including hydrogen bonding and π-π stacking, which contribute to its binding affinity and specificity.

Comparison with Similar Compounds

1-(2-Bromopyridin-3-yl)-4-methylpiperazine can be compared with other similar compounds, such as:

    1-(5-Bromopyridin-2-yl)piperidin-3-ol: This compound has a similar bromopyridine moiety but differs in the piperidine ring structure.

    2-Bromopyridin-3-yl sulfurofluoridate: This compound contains a bromopyridine moiety with a sulfurofluoridate group, offering different reactivity and applications.

    (2-Bromopyridin-3-yl)boronic acid: This compound features a boronic acid group, making it useful in Suzuki-Miyaura cross-coupling reactions.

Properties

Molecular Formula

C10H14BrN3

Molecular Weight

256.14 g/mol

IUPAC Name

1-(2-bromopyridin-3-yl)-4-methylpiperazine

InChI

InChI=1S/C10H14BrN3/c1-13-5-7-14(8-6-13)9-3-2-4-12-10(9)11/h2-4H,5-8H2,1H3

InChI Key

KPPLYTXFVVRFNX-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)C2=C(N=CC=C2)Br

Origin of Product

United States

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